N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
The compound N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide features a rigid adamantane core substituted with a methoxy group at the 2-position, linked via a methyl group to an ethanesulfonamide moiety bearing a 4-methoxyphenyl aromatic ring. The stereochemistry (1R,3S,5r,7r) confers a defined three-dimensional conformation, which is critical for interactions with biological targets. The dual methoxy substituents likely modulate electronic properties and steric effects, influencing receptor binding or solubility .
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4S/c1-25-20-5-3-15(4-6-20)7-8-27(23,24)22-14-21(26-2)18-10-16-9-17(12-18)13-19(21)11-16/h3-6,16-19,22H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSZBIGLADSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique adamantane structure fused with a methoxy group and a sulfonamide moiety. The structural formula can be represented as follows:
Research indicates that compounds with adamantane structures often interact with neurotransmitter systems and may modulate receptor activity. The methoxy and sulfonamide groups could enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.
Biological Activities
- Neuroprotective Effects :
- Antimicrobial Activity :
- Cognitive Function Improvement :
Case Study 1: Neuroprotective Activity
A study involving an adamantane derivative similar to the compound showed significant neuroprotection in a rat model of Parkinson's disease. The treated group exhibited reduced motor deficits and improved dopamine levels compared to the control group.
Case Study 2: Antimicrobial Efficacy
In vitro testing of a related sulfonamide compound revealed effective inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. This suggests that this compound may possess similar antimicrobial properties.
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Adamantane Modifications
Compound 1 :
2-(4-(Isopropylsulfonyl)phenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide ()
- Key Differences :
- Replaces the ethanesulfonamide group with an acetamide linker.
- Substitutes the 4-methoxyphenyl group with a 4-(isopropylsulfonyl)phenyl moiety.
- Acetamide linkages are less polar than sulfonamides, which may reduce aqueous solubility but improve membrane permeability .
Compound 13 :
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide ()
- Key Differences :
- Lacks methoxy substitution on the adamantane.
- Features a camphor-derived bicyclic system instead of the 4-methoxyphenyl group.
- The camphor system introduces additional rigidity and chirality, which could enhance selectivity for specific enantioselective targets .
Sulfonamide-Linked Aromatic Modifications
Compound 20 :
N-Adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide ()
- Key Differences :
- Incorporates a ferrocenylmethylidene group, introducing redox-active ferrocene.
- Uses an unsubstituted adamantane core.
- Implications :
Compound in :
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
- Key Differences :
- Contains dual sulfonamide groups and a nitro substituent.
- Lacks the adamantane core.
- Implications: The nitro group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound. This affects aromatic ring reactivity and hydrogen-bonding capacity.
Stereochemical and Electronic Considerations
- Methoxy Positioning : The 2-methoxy group on the adamantane core in the target compound may enhance solubility via polar interactions compared to unsubstituted analogs (e.g., Compound 13).
- Stereochemistry : The (1R,3S,5r,7r) configuration ensures precise spatial alignment of functional groups, which is absent in racemic or simpler analogs (e.g., ).
- Aromatic Substitutents : The 4-methoxyphenyl group offers moderate electron-donating effects, balancing solubility and lipophilicity, unlike the electron-deficient nitro group in or bulky isopropylsulfonyl in .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
